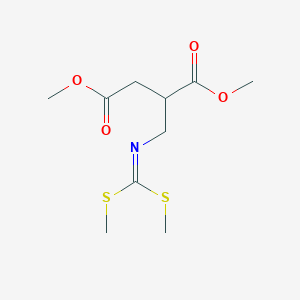

Cyclopropanecarboxylic acid, 1-propyl-, methyl ester (9CI)

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Cyclopropanecarboxylic acid, 1-propyl-, methyl ester involves various methodologies, including catalytic isomerization and cyclopropanation reactions. Tomilov et al. (1985) described the cyclopropanation of norbornadiene and dicyclopentadiene using methyl esters of 1-alkylcyclopropene-3-carboxylic acids in the presence of copper (I) chloride, yielding vinylcyclopropane adducts (Tomilov et al., 1985). Additionally, Hartmann et al. (1994) synthesized related cyclopropane esters as potential inhibitors of mycolic acid biosynthesis (Hartmann et al., 1994).

Molecular Structure Analysis

The molecular structure of Cyclopropanecarboxylic acid, 1-propyl-, methyl ester is characterized by the cyclopropane ring, a three-membered carbon ring known for its high strain energy. This strain significantly impacts the compound's chemical reactivity and physical properties. The molecular structure has been analyzed through various chemical reactions demonstrating the reactivity of the cyclopropane ring (Elinson et al., 1987).

Chemical Reactions and Properties

Cyclopropanecarboxylic acid, 1-propyl-, methyl ester participates in diverse chemical reactions, including cyclopropanation, ring-opening, and addition reactions. Shapiro et al. (1991) reported the addition of thiols at the double bond in the methyl ester of 1-methylcyclopropene-3-carboxylic acid, forming thio-substituted cyclopropanecarboxylic acids (Shapiro et al., 1991). Such reactions highlight the compound's versatility and potential utility in synthetic chemistry.

Physical Properties Analysis

The physical properties of Cyclopropanecarboxylic acid, 1-propyl-, methyl ester, such as boiling point, melting point, and solubility, are influenced by its molecular structure. The cyclopropane ring's strain impacts the compound's stability and reactivity, which in turn affects its physical state under various conditions. These properties are essential for understanding the compound's behavior in different environments and for its application in chemical syntheses.

Chemical Properties Analysis

The chemical properties of Cyclopropanecarboxylic acid, 1-propyl-, methyl ester, including its reactivity with different chemical groups and under various conditions, are central to its applications in organic synthesis. Its reactivity is largely defined by the cyclopropane ring's strained nature, making it a valuable intermediate in the synthesis of more complex molecules. The compound's ability to undergo cyclopropanation, addition reactions, and its role as an inhibitor in specific biochemical pathways illustrates its chemical versatility.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- Ring Opening and Enzyme Inhibition : A study discussed the synthesis of bromophenol derivatives with a cyclopropyl moiety, highlighting the ring-opening reactions of cyclopropane and their effectiveness as inhibitors of cytosolic carbonic anhydrase I and II isoforms, as well as acetylcholinesterase enzymes. These enzymes are targets in treating diseases like Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).

Chemical Synthesis Applications

- Cyclopropanation and Ring Opening : Research has shown the use of 1,1-cyclopropane dicarboxylic acid esters in reactions with indoles under high-pressure conditions, catalyzed by ytterbium triflate, leading to smooth ring opening and formation of indolyl dicarboxylic acid esters (Harrington & Kerr, 1997).

- Synthesis of Boronic Esters : A method for the synthesis of cyclopropylboronic acid esters through carbene transfer to alkenylboronic acid esters has been developed, showcasing the versatility of cyclopropane derivatives in organic synthesis (Fontani et al., 1991).

Utility in Polymer and Material Science

- Cyclodextrins and Polymer Synthesis : The synthesis and influence of methylated β-cyclodextrin on the radical polymerization behavior of vinylcyclopropane in aqueous medium were explored, demonstrating the role of cyclopropane derivatives in creating novel polymer structures (Alupei & Ritter, 2001).

Propriétés

IUPAC Name |

methyl 1-propylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-8(5-6-8)7(9)10-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECOYFKWXVXXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-propylcyclopropanecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B17532.png)

![10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B17539.png)

![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)